molecular formula C23H22FN3O5 B2731379 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide CAS No. 1021217-58-2

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide

Cat. No.: B2731379
CAS No.: 1021217-58-2
M. Wt: 439.443
InChI Key: WEKCKYBBWNERRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide is a chemical compound offered for research purposes. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. The molecular structure of this compound features a 1,3-benzodioxole group connected via an ether and amide linkage to a pyridazone core that incorporates a 4-fluorophenyl substituent. This specific arrangement of pharmacophores is often of significant interest in medicinal chemistry and drug discovery research. Compounds with 1,3-benzodioxole and fluorophenyl motifs are frequently investigated for their potential interactions with the central nervous system (CNS). For instance, research into structurally related compounds has shown them to be modulators of neuronal targets, such as the excitatory amino acid transporter 2 (EAAT2), which is a key regulator of synaptic glutamate levels . Furthermore, the pyridazone moiety is a common heterocycle found in molecules studied for various biological activities. While the specific mechanism of action for this exact compound requires further experimental characterization, its complex structure makes it a valuable candidate for researchers exploring new chemical entities in areas such as neuroscience and pharmacology. As with all research chemicals, thorough characterization and validation are essential prior to use in any experimental system.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-15(32-18-7-9-20-21(13-18)31-14-30-20)23(29)25-11-2-12-27-22(28)10-8-19(26-27)16-3-5-17(24)6-4-16/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCKYBBWNERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes available research findings on its biological activity, focusing on mechanisms of action, efficacy in various assays, and related case studies.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety linked to a pyridazinone derivative, which is known to influence various biological activities. The presence of fluorine in the phenyl ring may enhance lipophilicity and biological potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research involving similar structures has shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies utilizing the Sulforhodamine B (SRB) assay demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF-7 cell lines. These results indicate a promising anticancer profile compared to the standard drug doxorubicin, which had higher IC50 values (7.46 µM for HepG2) .
  • Mechanisms of Action : The anticancer mechanisms were explored through various assays, including:
    • EGFR Inhibition : Compounds were assessed for their ability to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy.
    • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
    • Cell Cycle Analysis : Studies showed that treatment with these compounds caused cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Anti-inflammatory Activity

In addition to anticancer properties, the compound's structural analogs have demonstrated anti-inflammatory effects:

  • In Vivo Studies : Research on related pyridazinone derivatives indicated potent anti-inflammatory and analgesic activities when evaluated using carrageenan-induced paw edema models. These compounds exhibited a favorable side effect profile with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • COX Inhibition : The newly synthesized derivatives were tested for their inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). Notably, some analogs displayed selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds similar to the target compound:

  • Study on Antitumor Activity : A study synthesized bis-benzo[d][1,3]dioxol derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had superior efficacy compared to conventional chemotherapeutics .
  • Evaluation of Pyridazinone Derivatives : Research focused on 6-phenylpyridazin-3(2H)-ones revealed significant anti-inflammatory effects in animal models. The study provided insights into molecular docking studies that suggested strong binding affinities at active sites of COX enzymes .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Compound A: 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Core: Furo[2,3-b]pyridine (vs. pyridazinone in the target compound). Key Substituents: 4-Fluorophenyl, pyrimidin-2-yl cyclopropane carboxamide. Synthesis: Utilizes DMF and coupling reagents like HATU, emphasizing peptide-like bond formation.
  • Compound B: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Core: Thiazole (vs. pyridazinone). Key Substituents: Benzo[d][1,3]dioxol, pyrrolidin-1-yl benzoyl. Synthesis: Relies on cyclopropanecarboxylic acid coupling under basic conditions (Cs₂CO₃).

Functional Group Comparisons

Feature Target Compound Compound A Compound B
Core Heterocycle Pyridazinone Furo[2,3-b]pyridine Thiazole
Aromatic Substituent 4-Fluorophenyl 4-Fluorophenyl 4-Methoxyphenyl
Linker Propyl-propanamide Pyrimidin-2-yl cyclopropane Cyclopropane-carboxamide
Polar Groups Benzo[d][1,3]dioxol-5-yloxy Pyrimidine Pyrrolidin-1-yl

Pharmacological Implications

While explicit data for the target compound is unavailable, structural parallels suggest:

  • Pyridazinone vs. Furopyridine: Pyridazinones often exhibit kinase inhibitory activity (e.g., phosphodiesterase inhibition), whereas furopyridines may target nucleic acid synthesis .
  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine enhances electronegativity and membrane permeability, while methoxy groups may improve solubility .

Q & A

Q. Advanced Research Focus

  • In Silico ADMET : Use SwissADME to predict cytochrome P450 metabolism sites, focusing on the pyridazinone ring (high clearance risk) and fluorophenyl group (low clearance) .
  • Molecular Dynamics (MD) : Simulate hepatic microsomal degradation pathways, emphasizing the stability of the benzo[d][1,3]dioxole moiety under oxidative conditions .
  • MetaSite Modeling : Identify vulnerable positions (e.g., propylamide C-H bonds) for deuterium exchange to prolong half-life .

How can researchers address discrepancies in IC₅₀ values across biological assays?

Advanced Research Focus
Contradictory data (e.g., IC₅₀ variability in malaria strains ) may stem from:

  • Strain-Specific Resistance : P. falciparum W2’s chloroquine-resistant phenotype alters drug uptake .
  • Assay Conditions : Varying serum protein concentrations affect free drug availability. Validate results using synchronized parasite cultures and standardized RPMI media .
  • Redox Interference : The pyridazinone’s ketone group may interact with assay reagents (e.g., MTT), necessitating orthogonal validation via lactate dehydrogenase (LDH) release assays .

What strategies enhance enantiomeric purity during synthesis?

Q. Advanced Research Focus

  • Chiral Catalysts : Use (S)-DTBM-SEGPHOS (5.5 mol%) for CuH-catalyzed hydroalkylation, achieving >90% enantiomeric excess (ee) in piperidine derivatives .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries (e.g., menthol esters) to isolate enantiopure intermediates .

How can metabolic stability be experimentally validated?

Q. Advanced Research Focus

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • Reactive Metabolite Trapping : Use glutathione (GSH) to identify electrophilic intermediates formed via CYP3A4-mediated oxidation .
  • Stable Isotope Labeling : Synthesize a deuterated analog at the propylamide position to assess isotope effects on clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.